molecular formula C8H9N5O4S B2603890 5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid CAS No. 2174008-08-1

5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid

Cat. No. B2603890
CAS RN: 2174008-08-1
M. Wt: 271.25
InChI Key: BTKOMTMZYFTNLC-UHFFFAOYSA-N
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Description

5-(2-Azidoethylsulfamoyl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .

Scientific Research Applications

Polymeric Drug for Inflammatory Bowel Disease

Sulfasalazine, a drug composed of salicylic acid linked to a pyridine-containing sulfonamide, is used in the treatment of inflammatory bowel disease. Research has led to the development of water-soluble polymers designed for the site-specific release of therapeutic agents in the lower bowel, indicating a potential for the development of more effective treatment options with reduced side effects (Brown et al., 1983).

Catalytic Processes in Organic Synthesis

Rhodium(III)-catalyzed decarboxylative coupling has been shown to facilitate the synthesis of substituted pyridines with high levels of regioselectivity, demonstrating the use of carboxylic acids as traceless activating groups. This process emphasizes the role of carboxylic acid derivatives in enhancing the efficiency and selectivity of organic transformations (Neely & Rovis, 2014).

Synthesis of Novel Biological-based Nano Organo Solid Acids

Research into the synthesis and catalytic applications of novel, biological-based nano organocatalysts with urea moiety has opened new avenues for the synthesis of biologically relevant compounds under mild and green conditions. This demonstrates the utility of carboxylic acid derivatives in the development of environmentally friendly catalysts for organic synthesis (Zolfigol et al., 2015).

Coordination and Metal-Organic Frameworks (MOFs)

The coordination behavior of azaarylpyrazole carboxylic acids has been studied, leading to the development of crystalline metal-organic frameworks (MOFs) with diverse structures and topologies. This research highlights the potential of carboxylic acid derivatives in constructing advanced materials with potential applications in catalysis, separation, and sensor technologies (Liu et al., 2013).

Advanced Materials with Responsive Properties

Amphoteric azopyridine carboxylic acids have been synthesized and shown to form self-organized structures that respond to external stimuli such as heat, pH changes, and light. These materials demonstrate the potential for developing smart materials with applications in drug delivery, sensors, and actuator devices (Aoki et al., 2000).

Mechanism of Action

properties

IUPAC Name

5-(2-azidoethylsulfamoyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O4S/c9-13-11-1-2-12-18(16,17)7-3-6(8(14)15)4-10-5-7/h3-5,12H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKOMTMZYFTNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)NCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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